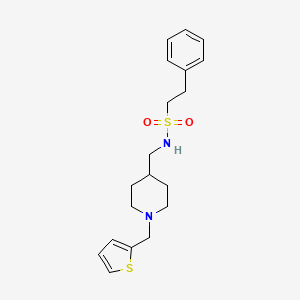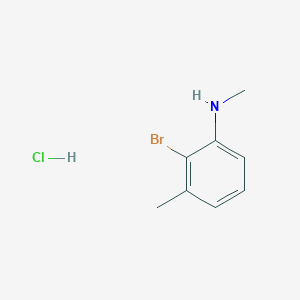
2-Bromo-N,3-dimethylaniline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N,3-dimethylaniline;hydrochloride is an organic compound with the molecular formula C8H10BrN·HCl. It is a derivative of aniline, featuring a bromine atom at the second position and two methyl groups at the nitrogen and third position of the benzene ring. This compound is often used in various chemical syntheses and research applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N,3-dimethylaniline;hydrochloride typically involves the bromination of N,3-dimethylaniline. One common method includes the following steps:
Bromination: N,3-dimethylaniline is treated with bromine in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature to avoid over-bromination.
Hydrochloride Formation: The resulting 2-Bromo-N,3-dimethylaniline is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, concentration, and pH) are crucial for large-scale synthesis.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding nitro or nitroso derivatives. Reduction reactions can convert it to amines or other reduced forms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted anilines.
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Corresponding amines or partially reduced intermediates.
Scientific Research Applications
2-Bromo-N,3-dimethylaniline;hydrochloride is utilized in several scientific fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules, dyes, and pharmaceuticals.
Biology: In the study of enzyme inhibitors and as a building block for bioactive compounds.
Industry: Used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Bromo-N,3-dimethylaniline;hydrochloride exerts its effects depends on the specific application. In chemical reactions, its reactivity is primarily due to the electron-withdrawing effect of the bromine atom, which makes the aromatic ring more susceptible to nucleophilic attack. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity through binding or inhibition.
Comparison with Similar Compounds
2-Bromoaniline: Lacks the methyl groups, making it less sterically hindered and more reactive in certain reactions.
N,N-Dimethylaniline: Does not have the bromine atom, resulting in different reactivity and applications.
3-Bromo-N,N-dimethylaniline: Similar structure but with different substitution patterns affecting its chemical behavior.
Uniqueness: 2-Bromo-N,3-dimethylaniline;hydrochloride is unique due to its specific substitution pattern, which combines the effects of both bromine and methyl groups. This combination influences its reactivity and makes it a valuable intermediate in various synthetic pathways.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-bromo-N,3-dimethylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.ClH/c1-6-4-3-5-7(10-2)8(6)9;/h3-5,10H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXKCGBZHWSTTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-bromo-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2841692.png)
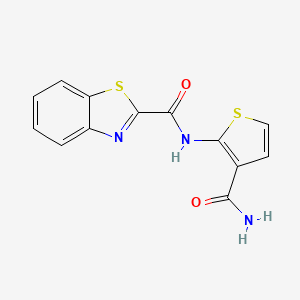
![{[(Allylamino)(imino)methyl]thio}acetic acid](/img/structure/B2841697.png)
![2-([1,1'-biphenyl]-4-yl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2841698.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B2841699.png)
![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 6-chloropyridine-3-carboxylate](/img/structure/B2841702.png)
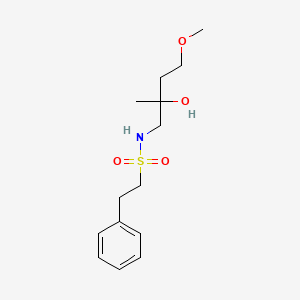
![(1R,12R,14S)-9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide](/img/new.no-structure.jpg)
![5-Amino-1-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]pyrazole-4-carbonitrile](/img/structure/B2841706.png)
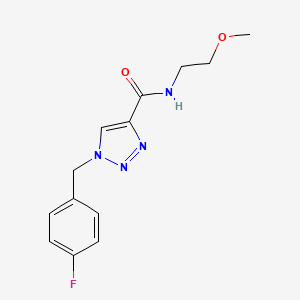
![3-[2-(Benzyloxy)ethoxy]-5-fluorophenylboronic acid pinacol ester](/img/structure/B2841709.png)
![1-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B2841710.png)
![1-[5-(4-fluorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2841711.png)
